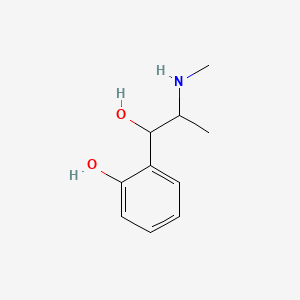
o-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Hydroxy-2-(methylamino)propyl]phenol, also known as o-Hydroxyephedrine or o-Oxy-ephedrin, is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . It is a heterocyclic organic compound that has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-hydroxy-2-(methylamino)propyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2-[1-hydroxy-2-(methylamino)propyl]phenol often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-Hydroxy-2-(methylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine); reactions often occur in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols and other substituted products.
Applications De Recherche Scientifique
2-[1-Hydroxy-2-(methylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions and as a sympathomimetic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-[1-hydroxy-2-(methylamino)propyl]phenol involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α1 adrenergic receptors, which leads to vasoconstriction and reduced secretion of mucus in the airways . This mechanism is particularly relevant in its use as a treatment for respiratory conditions.
Comparaison Avec Des Composés Similaires
2-[1-Hydroxy-2-(methylamino)propyl]phenol can be compared with other similar compounds such as:
Ephedrine: Similar in structure but differs in the position of the hydroxyl group.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological effects but different stereochemistry.
Phenylephrine: Another sympathomimetic agent with a different chemical structure but similar mechanism of action
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Propriétés
Numéro CAS |
64038-76-2 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-[1-hydroxy-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-5-3-4-6-9(8)12/h3-7,10-13H,1-2H3 |
Clé InChI |
CFEPSQISKFBCRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
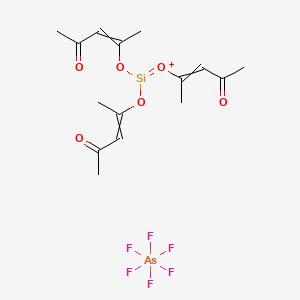
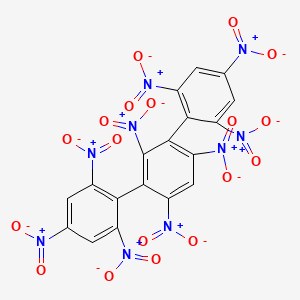
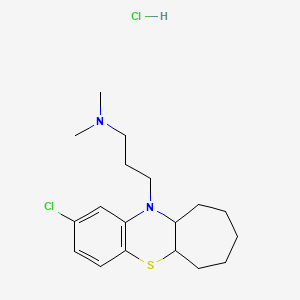



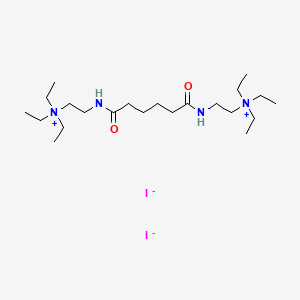

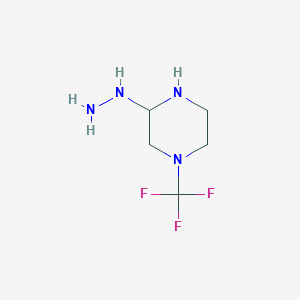
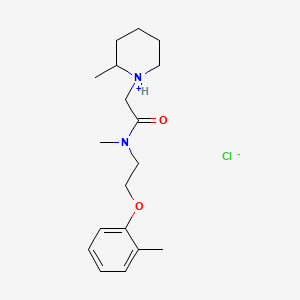

![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
